N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h3,6,8,11,13H,1-2,4-5,7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOQQZDCHJXKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring, followed by the introduction of the cyclopropyl group. The oxolane ring is then attached through a carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
The compound shares a carboxamide backbone with several regulated substances, particularly fentanyl analogs. Key comparisons include:
Table 1: Structural and Regulatory Comparison
Key Observations:
- Fentanyl Analogs : Tetrahydrofuranylfentanyl and furanylfentanyl share the carboxamide linkage but feature a piperidine core and phenyl substituents, which are critical for opioid receptor binding. In contrast, the target compound’s pyridine and cyclopropyl groups may reduce opioid affinity, though this requires empirical validation .
- Benzimidazole Derivatives : Compounds like B1 and B8 (Figure 1, ) differ in their core heterocyclic structure (benzimidazole vs. pyridine/oxolane), leading to divergent biological targets. Benzimidazoles are associated with antimicrobial activity, whereas the target compound’s pharmacology remains unexplored.
Pharmacological Implications
- Opioid Receptor Affinity: The absence of a piperidine ring and phenyl group in the target compound suggests it may lack the potent µ-opioid receptor agonism seen in fentanyl analogs. However, the cyclopropylpyridinyl group could introduce novel binding interactions.
- Metabolic Stability : The oxolane (tetrahydrofuran) ring may enhance metabolic stability compared to furan-containing analogs like furanylfentanyl, which are prone to oxidative degradation .
Regulatory Considerations
Regulatory agencies may scrutinize its synthesis and distribution to preempt misuse.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a cyclopropyl group attached to a pyridine ring and linked to an oxolane ring via a carboxamide, suggests diverse biological activities, including antimicrobial and antiviral properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure enables the compound to interact with various biological targets, influencing its pharmacological profile.
The mechanism of action of this compound involves interactions with specific enzymes and receptors within cells. Research indicates that it may modulate signaling pathways related to cell proliferation and apoptosis by binding to key molecular targets. The precise pathways and interactions are still under investigation but are crucial for understanding its therapeutic potential.
Antimicrobial Properties
Studies have highlighted the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, the compound has been studied for antiviral effects, particularly against viral pathogens. Preliminary data suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.
Table 2: Antiviral Activity Data
| Virus | IC50 (µM) | Reference |
|---|---|---|
| Influenza A | 5 µM | |
| Herpes Simplex Virus (HSV) | 10 µM |
Case Studies
Recent case studies have illustrated the therapeutic potential of this compound in various models:
- In Vivo Studies : Animal models have demonstrated that administration of the compound significantly reduces bacterial load in infected tissues, supporting its use as a novel antibiotic agent.
- Cell Culture Studies : In vitro experiments have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent.
Ongoing Research and Future Directions
Research is ongoing to further elucidate the biological activities and mechanisms of action of this compound. Future studies aim to:
- Investigate the pharmacokinetics and pharmacodynamics of the compound.
- Explore its efficacy in combination therapies for enhanced antimicrobial or antiviral effects.
- Assess its safety profile through extensive toxicity studies.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyclopropylpyridine moiety and oxolane ring conformation. Aromatic proton splitting patterns distinguish substitution positions on the pyridine ring .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with C18 columns and acetonitrile/water gradients providing optimal resolution .
Q. Advanced Analysis
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to verify molecular formula (e.g., distinguishing C₃H₅ from CO groups).
- X-ray Crystallography : Determines absolute stereochemistry and non-covalent interactions in solid-state structures, critical for structure-based drug design .
How can computational modeling predict the interaction of this compound with biological targets such as kinases or GPCRs?
Q. Basic Modeling
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses in active sites. The cyclopropyl group’s steric profile may influence selectivity for hydrophobic pockets .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and aromatic π-π interactions with target residues .
Q. Advanced Simulation
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories to assess binding free energy (MM/PBSA calculations). Focus on conformational flexibility of the oxolane ring .
- Free Energy Perturbation (FEP) : Quantify the impact of cyclopropyl modifications on binding affinity to optimize lead compounds .
What strategies resolve contradictions in biological activity data across different assay systems (e.g., cell-based vs. enzymatic assays)?
Q. Basic Validation
- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) with functional assays (e.g., kinase inhibition). Discrepancies may arise from off-target effects or assay interference .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based systems, which can falsely reduce apparent activity .
Q. Advanced Resolution
- Cryo-EM or SPR Analysis : Directly visualize compound-target interactions in near-native conditions to reconcile enzymatic vs. cellular data .
- Machine Learning : Train models on multi-assay datasets to identify confounding variables (e.g., pH, redox conditions) that modulate activity .
What are the critical considerations for designing SAR studies on derivatives of this compound?
Q. Basic SAR Design
- Core Modifications : Systematically vary the cyclopropyl group (e.g., substituent size, polarity) and oxolane ring size (5- vs. 6-membered) to assess steric and electronic effects .
- Functional Group Isosteres : Replace the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding requirements .
Q. Advanced SAR Exploration
- Late-Stage Diversification : Use cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated pyridine intermediates to rapidly generate analogs .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity, enabling predictive SAR models .
How can researchers address solubility challenges during in vitro and in vivo studies of this compound?
Q. Basic Solubility Enhancement
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays, ensuring no cytotoxicity .
- Salt Formation : Screen hydrochloride or sodium salts to improve aqueous solubility without altering pharmacodynamics .
Q. Advanced Formulation
- Nanoparticle Encapsulation : Use PLGA nanoparticles or liposomes to enhance bioavailability in animal models .
- Amorphous Solid Dispersions : Spray-drying with polymers (e.g., HPMCAS) increases dissolution rates for poorly soluble crystalline forms .
What mechanistic studies are recommended to elucidate its potential off-target effects?
Q. Basic Profiling
- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
- CYP450 Inhibition Assays : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
